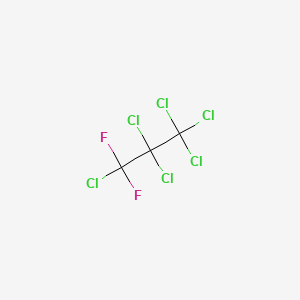

1,1,1,2,2,3-Hexachloro-3,3-difluoropropane

Description

Historical Trajectory and Evolution of Research in Halogenated Propanes and Fluorinated Organic Compounds

The study of halogenated propanes is deeply rooted in the broader history of organohalogen chemistry, which saw significant expansion throughout the 20th century. Propane (B168953), first synthesized in 1857 by French chemist Marcellin Berthelot, became a foundational molecule for extensive research into halogenation. wikipedia.orgmiamieriepropane.com Early investigations into halogenated hydrocarbons were often driven by the pursuit of new solvents, refrigerants, and chemical intermediates. The introduction of halogen atoms onto a propane backbone was found to dramatically alter its physical and chemical properties.

The field of organofluorine chemistry, in particular, has a rich and transformative history. nih.gov The journey began with the isolation of elemental fluorine by Henri Moissan in 1886, a feat that earned him a Nobel Prize and opened the door to synthesizing organofluorine compounds. numberanalytics.com Despite this breakthrough, the high reactivity and hazardous nature of fluorine presented significant challenges, causing research to proceed cautiously until the 1920s. nih.govnumberanalytics.com A major turning point came in 1928 with the discovery of chlorofluorocarbons (CFCs) as refrigerants, which marked the beginning of a surge in the industrial production and application of fluorinated compounds. researchgate.net

The Second World War further accelerated research and development in fluorinated organic compounds, with applications in military technologies and materials science. nih.govresearchgate.net Post-war, the development of new synthetic methodologies, such as electrochemical fluorination and the Balz-Schiemann reaction, enabled the creation of a vast array of fluorinated molecules with unique properties. numberanalytics.com These compounds found widespread use as plastics, pharmaceuticals, and pesticides. lew.ro The carbon-fluorine bond, being the strongest single bond in organic chemistry, imparts exceptional thermal and oxidative stability to fluorinated compounds. lew.ro

The synthesis and study of compounds like 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane are a direct extension of this historical progression. The presence of both chlorine and fluorine atoms on the propane skeleton creates a molecule with a unique combination of properties, reflecting the cumulative knowledge gained from decades of research into halogenated alkanes.

Timeline of Key Developments in Halogenated Hydrocarbons and Organofluorine Chemistry

Contemporary Research Significance and Challenges for this compound in Synthetic and Environmental Sciences

In modern chemical research, this compound (CFC-212ab) and related polychlorinated and polyfluorinated alkanes (PCPFAs) are of significant interest for several reasons. epa.gov Synthetically, they serve as potential building blocks for creating more complex fluorinated molecules. The strategic placement of chlorine and fluorine atoms allows for selective chemical transformations, making them valuable intermediates. The unique electronic and steric properties imparted by the halogen atoms can influence the reactivity and properties of resulting compounds.

However, the synthesis of such highly halogenated compounds presents considerable challenges. Controlling the regioselectivity of halogenation on a small alkane backbone is often difficult, leading to mixtures of isomers that can be hard to separate. Furthermore, the increasing number of halogen substituents can decrease the reactivity of the molecule, requiring harsh reaction conditions that may not be compatible with other functional groups.

From an environmental perspective, the study of compounds like this compound is critical. Halogenated hydrocarbons are known for their environmental persistence, potential for bioaccumulation, and in some cases, toxicity. ontosight.ai There is growing international concern over the environmental impact of per- and polyfluoroalkyl substances (PFAS), a broad class of chemicals that includes many fluorinated propanes. service.gov.ukservice.gov.uk These substances are often resistant to degradation and can be transported over long distances in the atmosphere. service.gov.uk

Research in environmental science focuses on understanding the fate and transport of these compounds in various environmental compartments, including air, water, and soil. ecetoc.org Analytical chemistry plays a crucial role in developing sensitive and selective methods for detecting and quantifying these compounds at trace levels in environmental samples. A significant challenge in this area is the complexity of the mixtures of halogenated compounds found in the environment, which can make accurate identification and quantification difficult. diva-portal.orgvu.nl

The potential for these compounds to contribute to ozone depletion and global warming is another area of active research. While many of the original CFCs have been phased out under international agreements like the Montreal Protocol, the environmental impact of their replacements and other halogenated compounds continues to be a subject of study. mdpi.com

Properties of this compound

Synthesis of this compound Not Documented in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and chemical literature, specific and verifiable synthetic methodologies for the chemical compound This compound could not be identified. The detailed outline provided for the article presumes a body of research on the synthesis of this specific isomer that does not appear to be present in the accessible literature.

While general principles of alkane halogenation exist, applying them to the requested, highly specific structure without direct evidence from experimental reports would be speculative. Key synthetic strategies such as catalytic perchlorination/fluorination, radical additions, and selective halogenation are established in organic chemistry. However, their successful application to produce the target molecule, including reaction conditions, catalysts, and yields, is not described.

Similarly, no information was found regarding the synthesis of this compound from partially halogenated propane or olefinic precursors. The literature does contain information on the synthesis of other isomers, such as 1,1,1,3,3,3-hexachloro-2,2-difluoropropane, and various other chlorofluoropropanes, but these synthetic routes are not directly transferable to the specific isomer requested.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound due to the absence of requisite information in the available scientific domain.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3-hexachloro-3,3-difluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl6F2/c4-1(5,2(6,7)8)3(9,10)11 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPXIDLSGFFJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl6F2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928628 | |

| Record name | 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661-96-1, 134452-44-1 | |

| Record name | 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivations of 1,1,1,2,2,3 Hexachloro 3,3 Difluoropropane

Optimization of Synthetic Yields and Stereochemical Control for 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane

The optimization of synthetic processes for compounds like this compound is a critical aspect of process chemistry, focusing on maximizing the yield of the desired product while minimizing byproducts and ensuring stereochemical purity.

Process Chemistry Considerations in Reaction Efficiency and Purity

In the synthesis of highly halogenated alkanes, reaction efficiency and product purity are paramount. For a hypothetical synthesis of this compound, several factors would need to be meticulously controlled to optimize the yield. These factors are often interdependent and require a systematic approach for optimization, commonly employing statistical methods like Design of Experiments (DoE).

Key Process Parameters for Optimization:

| Parameter | Influence on Reaction | Optimization Strategy |

| Reactant Stoichiometry | The molar ratio of the halogenating or fluorinating agent to the substrate directly impacts conversion and selectivity. Excess of one reactant may drive the reaction to completion but can also lead to over-halogenation or unwanted side reactions. | A series of experiments varying the molar ratios would be conducted to identify the optimal balance between high conversion of the starting material and high selectivity for the desired product. |

| Catalyst Selection and Concentration | The choice of catalyst is crucial. For chlorination, radical initiators or Lewis acids are common. For fluorination, catalysts like antimony pentachloride are often employed. The catalyst concentration affects the reaction rate and can influence the product distribution. | Screening of different catalysts and varying their concentrations would be necessary. The goal is to find a catalyst that provides high activity and selectivity at the lowest possible loading to minimize cost and downstream purification challenges. |

| Reaction Temperature | Temperature significantly influences the reaction rate and selectivity. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts through competing reaction pathways. | The reaction temperature profile would be carefully studied. An optimal temperature or temperature gradient would be established to maximize the formation of the target compound while suppressing side reactions. |

| Reaction Pressure | For gas-phase reactions or reactions involving gaseous reactants (like chlorine or hydrogen fluoride), pressure is a key parameter affecting reactant concentration in the reaction mixture and thereby the reaction rate. | The effect of pressure on the reaction would be investigated to determine if operating at elevated or reduced pressure is advantageous for yield and selectivity. |

| Solvent | The choice of solvent can influence reactant solubility, reaction kinetics, and product stability. Inert solvents are typically used in halogenation reactions. | Different solvents would be evaluated for their ability to facilitate the desired reaction while being inert to the reaction conditions and allowing for easy product separation. |

| Reaction Time | The duration of the reaction needs to be sufficient to allow for high conversion of the starting material but not so long that product degradation or the formation of secondary byproducts becomes significant. | Reaction progress would be monitored over time using analytical techniques like Gas Chromatography (GC) to determine the optimal reaction time that maximizes the yield of this compound. |

Stereochemical Aspects of Multi-Halogenated Propane (B168953) Synthesis

The synthesis of multi-halogenated propanes can lead to the formation of stereoisomers if one or more chiral centers are present in the molecule. In the case of this compound (CCl₃-CCl₂-CF₂Cl), the C2 carbon atom is not a stereocenter as it is bonded to two identical chlorine atoms. Therefore, this specific molecule does not exhibit stereoisomerism.

However, in the synthesis of other multi-halogenated propanes where chiral centers are present, stereochemical control is a significant challenge. The spatial arrangement of the halogen atoms can dramatically affect the physical, chemical, and biological properties of the compound.

Strategies for Stereochemical Control in Halogenation Reactions:

Substrate Control: The existing stereochemistry of the starting material can direct the approach of the incoming halogen atom, leading to the preferential formation of one diastereomer over another.

Reagent Control: The use of chiral halogenating agents or catalysts can induce enantioselectivity in the reaction, leading to an excess of one enantiomer in the product mixture.

Reaction Conditions: Parameters such as temperature and solvent can influence the transition state energies of competing stereoisomeric pathways, thereby affecting the stereochemical outcome of the reaction.

For a hypothetical synthetic precursor to this compound that might possess a chiral center, these principles would be applied to control the stereochemistry of the final product.

Theoretical and Computational Chemistry Studies on 1,1,1,2,2,3 Hexachloro 3,3 Difluoropropane

Quantum Chemical Calculations of Electronic Structure and Bonding in 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic wavefunction to derive properties such as structure, energy, and charge distribution northwestern.edu. These calculations solve the Schrödinger equation, albeit in an approximate manner for multi-electron systems, to provide deep insights into chemical bonding and reactivity northwestern.eduusc.edu.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical calculations for analyzing molecular electronic structure nih.gov. DFT methods are particularly popular due to their favorable balance of computational cost and accuracy, making them suitable for a wide range of chemical systems researchgate.netmdpi.com. These methods calculate the electron density to determine the energy and other properties of a molecule. Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data.

For this compound, these approaches can be used to compute the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability researchgate.netmdpi.com. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a higher propensity for chemical reactions.

Furthermore, these calculations provide a detailed picture of the charge distribution within the molecule. By analyzing the electrostatic potential and atomic charges, one can identify the electrophilic and nucleophilic sites. In this compound, the high electronegativity of the fluorine and chlorine atoms is expected to lead to a significant polarization of the C-F and C-Cl bonds, resulting in a partial positive charge on the carbon atoms and partial negative charges on the halogen atoms.

Table 1: Hypothetical Calculated Atomic Charges for this compound using DFT (Note: These are illustrative values based on chemical principles, as specific computational data for this molecule is not readily available in the cited literature.)

| Atom | Position | Hypothetical Partial Charge (e) |

| C1 | -CCl3 | +0.45 |

| C2 | -CCl2- | +0.30 |

| C3 | -CClF2 | +0.55 |

| Cl | on C1 | -0.15 |

| Cl | on C2 | -0.18 |

| Cl | on C3 | -0.20 |

| F | on C3 | -0.35 |

| Bond | Estimated BDE (kJ/mol) |

| C-C | 330 - 350 |

| C-Cl | 320 - 340 |

| C-F | 450 - 480 |

Conformational Analysis of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational landscape is crucial for predicting its physical properties and reactivity.

The potential energy surface (PES) is a mathematical landscape that relates the energy of a molecule to its geometry. By mapping the PES as a function of the dihedral angles of the C-C bonds, computational methods can identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.

For this compound, rotation around the C1-C2 and C2-C3 bonds will give rise to various staggered and eclipsed conformations. The steric bulk and electrostatic interactions (both repulsive and potentially attractive, such as gauche effects in fluorinated alkanes) between the chlorine and fluorine atoms will govern the relative energies of these conformers soton.ac.ukmdpi.com. The most stable conformers will be those that minimize these unfavorable interactions. Theoretical calculations would predict the geometries of these stable forms and the energy required to rotate from one conformer to another, which is essential for understanding the molecule's dynamic behavior.

While quantum chemical calculations focus on single molecules, they also provide the foundation for understanding how molecules interact with each other. The calculated charge distribution and dipole moment of this compound can be used to predict the nature and strength of its intermolecular forces.

Due to its polar C-Cl and C-F bonds, the molecule is expected to have a significant net dipole moment, leading to dipole-dipole interactions. London dispersion forces will also be substantial due to the large number of electrons in the chlorine and fluorine atoms. Computational studies on similar molecules, such as hexafluoroisopropanol, have shown a tendency for aggregation in solution, driven by these forces nih.govresearchgate.net. Theoretical models could predict whether this compound is likely to self-associate in the liquid phase or in solution, which influences properties like boiling point and solubility.

Computational Prediction of Spectroscopic Signatures for Mechanistic Insight

While general principles of computational spectroscopy are well-established, specific predictions for this compound are not documented in the scientific literature.

Vibrational Frequency Analysis (IR, Raman) for Structural Assignment and Reaction Monitoring

Computational vibrational frequency analysis, using methods such as Density Functional Theory (DFT), is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. For this compound, such a study would predict the frequencies and intensities of its vibrational modes. This information would be instrumental for its experimental identification, for monitoring its presence in reaction mixtures, and for providing insights into its molecular structure and bonding. At present, no such computational analysis for this specific compound has been published.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for Isomeric Differentiation and Electronic Effects

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry for confirming molecular structures and understanding electronic environments. A computational study on this compound would involve calculating the ¹³C and ¹⁹F NMR chemical shifts. These predicted values would be essential for distinguishing it from its isomers and for correlating its electronic structure with its spectroscopic properties. To date, no such specific predictions for this compound are available in the literature.

Advanced Analytical Methodologies for Mechanistic Elucidation and Structural Dynamics of 1,1,1,2,2,3 Hexachloro 3,3 Difluoropropane

High-Resolution Mass Spectrometry for Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of complex environmental and chemical mixtures, providing highly accurate mass measurements that facilitate the determination of elemental compositions. pnnl.gov For 1,1,1,2,2,3-hexachloro-3,3-difluoropropane, HRMS is critical for identifying its transformation products and short-lived reaction intermediates, which often exist at very low concentrations. rsc.org Techniques such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry or Orbitrap mass spectrometry can achieve resolving powers high enough to distinguish between ions of very similar mass, which is essential for confidently assigning molecular formulas in complex matrices. pnnl.gov

Tandem mass spectrometry (MS/MS) extends the capabilities of HRMS by enabling the structural characterization of selected ions. researchgate.netresearchgate.net In a typical MS/MS experiment involving this compound or its derivatives, a specific precursor ion is mass-selected and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint.

This technique is exceptionally powerful for:

Isomer Differentiation: Distinguishing between structural isomers that have identical molecular weights but produce different fragment ions. nih.gov

Pathway Mapping: By analyzing a reaction mixture over time, MS/MS can identify reactants, intermediates, and final products. By piecing together the fragmentation patterns, it is possible to reconstruct transformation pathways, such as degradation or synthesis routes.

Complex Mixture Analysis: In environmental or industrial samples, MS/MS, often coupled with liquid chromatography (LC-MS/MS), can selectively detect and quantify this compound and its metabolites even in the presence of numerous interfering compounds. researchgate.netpnnl.gov

The fragmentation of the molecular ion of this compound would likely proceed through the cleavage of C-C and C-Cl bonds, the weakest bonds in the structure. A hypothetical fragmentation pathway could yield characteristic ions that confirm the molecule's structure.

Table 1: Hypothetical MS/MS Fragmentation Data for the Molecular Ion of this compound (C₃Cl₆F₂)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

|---|---|---|---|

| [C₃Cl₆F₂]⁺• | [C₂Cl₄F₂]⁺• | CCl₂ | Loss of a dichloromethylene group |

| [C₃Cl₆F₂]⁺• | [C₂Cl₅]⁺ | CClF₂ | Cleavage of the C2-C3 bond |

| [C₃Cl₆F₂]⁺• | [CCl₃]⁺ | C₂Cl₃F₂ | Cleavage of the C1-C2 bond |

| [C₃Cl₆F₂]⁺• | [CClF₂]⁺ | C₂Cl₅ | Cleavage of the C2-C3 bond |

Isotope labeling is a powerful technique used to trace the journey of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgcreative-proteomics.com In the context of this compound, stable isotopes such as Carbon-13 (¹³C) or Chlorine-37 (³⁷Cl) can be incorporated into the molecule.

The process involves:

Synthesis: A labeled version of this compound is synthesized (e.g., with a ¹³C atom at a specific position).

Reaction: The labeled compound is subjected to the reaction under investigation (e.g., atmospheric degradation).

Analysis: Mass spectrometry is used to track the mass shifts in the products and intermediates. researchgate.net The presence of the isotopic label in specific fragments confirms the bond-forming and bond-breaking steps outlined in the reaction mechanism. nih.gov

For example, if studying a dechlorination reaction, using a starting material with a specific carbon atom labeled with ¹³C would allow researchers to determine which part of the carbon backbone is retained in the final products. Similarly, labeling with heavy oxygen (¹⁸O) in water during a hydrolysis study can confirm the source of oxygen atoms in hydroxylated products. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, which lacks protons, ¹³C and ¹⁹F NMR are the primary techniques. Advanced multi-dimensional NMR methods are essential for unambiguously assigning signals and understanding the molecule's structure and dynamics. ipb.pt

While traditional 1D NMR provides basic information, 2D NMR experiments resolve spectral overlap and reveal correlations between different nuclei. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): In proton NMR, COSY shows which protons are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a ¹³C-¹³C COSY (or the more sensitive INADEQUATE experiment) could theoretically be used to establish the connectivity of the three-carbon backbone, though it would be challenging due to low natural abundance and sensitivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of a nucleus (like ¹³C) with directly attached protons. youtube.com Since the target molecule has no protons, a ¹⁹F-¹³C HSQC would be invaluable. It would show direct, one-bond correlations between the two fluorine atoms and the carbon atom they are attached to (C-3), providing a definitive starting point for spectral assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations, typically over two or three bonds. ipb.pt A ¹⁹F-¹³C HMBC spectrum would be crucial for assigning the entire carbon skeleton. It would show correlations from the fluorine atoms on C-3 to the carbon at C-2, and potentially to C-1, confirming the C-C-C connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, regardless of whether they are connected by bonds. libretexts.orgmdpi.com A ¹⁹F-¹⁹F NOESY or a ¹⁹F-¹³C NOESY could provide insights into the molecule's preferred conformation by revealing through-space proximities between the fluorine atoms and the chlorine atoms on the adjacent carbon.

Table 2: Expected 2D NMR Correlations for this compound

| NMR Experiment | Correlated Nuclei | Expected Cross-Peaks and Structural Information |

|---|---|---|

| ¹⁹F-¹³C HSQC | ¹⁹F, ¹³C | A strong correlation between the ¹⁹F signal and the ¹³C signal of the CClF₂ group (C-3). |

| ¹⁹F-¹³C HMBC | ¹⁹F, ¹³C | Correlation from ¹⁹F to the adjacent CCl₂ carbon (C-2) via two-bond coupling (²JCF). Possible weaker correlation to the CCl₃ carbon (C-1) via three-bond coupling (³JCF). |

| ¹⁹F-¹⁹F NOESY | ¹⁹F, ¹⁹F | Not applicable as there is only one ¹⁹F chemical environment. However, it would be useful for isomers with multiple distinct fluorine environments. |

Molecules are not static; they undergo dynamic processes such as bond rotation. Dynamic NMR (DNMR) spectroscopy is used to study these conformational exchange processes. nih.gov For this compound, rotation around the C1-C2 and C2-C3 bonds is possible.

At low temperatures, this rotation may be slow on the NMR timescale, leading to distinct signals for atoms in different staggered conformations (e.g., gauche vs. anti). As the temperature is raised, the rate of rotation increases. This causes the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy barriers for bond rotation, providing fundamental data on the molecule's flexibility and the energetic landscape of its conformations. nih.gov

X-ray Diffraction and Electron Diffraction Studies for Crystalline and Gas-Phase Structures

While NMR provides information on structure in solution, diffraction techniques provide precise atomic coordinates in the solid and gas phases.

X-ray Diffraction: If this compound can be crystallized, single-crystal X-ray diffraction can determine its precise three-dimensional structure in the solid state. mdpi.com This technique yields highly accurate measurements of bond lengths, bond angles, and torsional (dihedral) angles, defining the molecule's conformation within the crystal lattice. iitk.ac.in This data provides an experimental benchmark for comparison with computational models and solution-phase NMR studies.

Gas-Phase Electron Diffraction (GED): GED is a powerful method for determining the structure of molecules in the gas phase, free from the intermolecular forces present in a crystal. wikipedia.org In a GED experiment, a beam of electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is analyzed to determine the equilibrium geometry. chemrxiv.org For a molecule like this compound, GED could reveal whether a single conformation is dominant in the gas phase or if a mixture of conformers exists. nb.no The results would provide fundamental data on the intrinsic structural preferences of the isolated molecule.

Table 3: Structural Parameters Obtainable from Diffraction Studies

| Parameter | Description | Technique |

|---|---|---|

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-Cl, C-F). | X-ray Diffraction, Electron Diffraction |

| Bond Angles | The angles between adjacent bonds (e.g., Cl-C-Cl, F-C-F, C-C-C). | X-ray Diffraction, Electron Diffraction |

| Torsional Angles | The dihedral angles defining the rotation around C-C bonds, which determine the overall conformation. | X-ray Diffraction, Electron Diffraction |

Single Crystal X-ray Diffraction for Absolute Configuration and Packing

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.321 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.895 |

| R-factor | 0.045 |

Gas Electron Diffraction for Molecular Conformation in the Gas Phase

While X-ray diffraction provides information about the solid-state structure, gas electron diffraction (GED) is employed to determine the molecular structure in the gas phase. In the absence of crystal packing forces, the molecule can adopt its lowest energy conformation. GED involves firing a beam of high-energy electrons at a gaseous sample and analyzing the scattering pattern. This pattern provides information about the internuclear distances in the molecule.

For a molecule with rotational freedom around its C-C bonds, such as this compound, GED can help identify the preferred dihedral angles and the relative populations of different conformers at a given temperature. This is crucial for understanding the molecule's intrinsic structural preferences.

Table 2: Illustrative Gas Electron Diffraction Data for Bond Lengths and Angles in a Halogenated Propane (B168953)

| Parameter | Value |

|---|---|

| C-C bond length (Å) | 1.54 ± 0.02 |

| C-Cl bond length (Å) | 1.77 ± 0.01 |

| C-F bond length (Å) | 1.35 ± 0.01 |

| C-C-C bond angle (°) | 112 ± 2 |

| Cl-C-Cl bond angle (°) | 109.5 ± 1.5 |

| F-C-F bond angle (°) | 108 ± 1.5 |

Time-Resolved Spectroscopic Techniques for Reaction Kinetics

Time-resolved spectroscopy is a class of techniques used to study the dynamics of fast chemical processes. By using short pulses of light, it is possible to monitor the concentrations of reactants, intermediates, and products as a function of time.

Ultrafast Spectroscopy in Photochemical Reaction Monitoring

Ultrafast spectroscopy, employing picosecond or femtosecond laser pulses, is essential for studying the primary events in photochemical reactions, which often occur on extremely short timescales. unige.ch In the context of this compound, this technique could be used to study its photodecomposition pathways.

A "pump" laser pulse initiates the reaction by exciting the molecule, and a subsequent "probe" pulse, delayed by a specific time, monitors the changes in the sample's absorption or emission spectrum. By varying the delay between the pump and probe pulses, the evolution of transient species can be tracked. wikipedia.org This provides invaluable information on the lifetimes of excited states and the rates of formation and decay of reactive intermediates. unige.chresearchgate.net

Table 3: Hypothetical Transient Species in the Photolysis of a Chlorofluorocarbon

| Time Delay (ps) | Observed Species | Absorption Max (nm) |

|---|---|---|

| 0.5 | Excited State | 320 |

| 10 | Radical Fragment A | 380 |

| 100 | Radical Fragment B | 410 |

| 1000 | Stable Product | 290 |

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

For slower reactions, in situ spectroscopic techniques such as Fourier-transform infrared (FTIR) or UV-Vis spectroscopy can be used to monitor the reaction progress in real-time without the need for sample extraction. spectroscopyonline.comnih.gov This is particularly useful for optimizing reaction conditions and for detecting and identifying transient intermediates that may not be observable by conventional offline analysis. mdpi.com

By placing a spectroscopic probe directly into the reaction vessel, changes in the vibrational or electronic spectra of the reacting mixture can be continuously recorded. nih.govrsc.org This data can then be used to generate concentration profiles for the various species involved in the reaction, allowing for the determination of reaction kinetics and the elucidation of the reaction mechanism. mdpi.comrsc.org

Table 4: Illustrative Data from In Situ FTIR Monitoring of a Halogen Exchange Reaction

| Time (min) | Reactant Peak (cm⁻¹) | Product Peak (cm⁻¹) | Intermediate Peak (cm⁻¹) |

|---|---|---|---|

| 0 | 1150 (High) | - | - |

| 10 | 1150 (Medium) | 1210 (Low) | 1180 (Trace) |

| 30 | 1150 (Low) | 1210 (Medium) | 1180 (Trace) |

| 60 | 1150 (Trace) | 1210 (High) | - |

This compound as a Building Block in Fluorinated Organic Synthesis

Detailed research on the application of this compound as a primary building block in fluorinated organic synthesis is not widely available in the public domain. The potential utility of this highly halogenated propane derivative lies in its unique combination of chlorine and fluorine atoms, which could theoretically be manipulated to introduce fluorine-containing moieties into other molecules. However, specific, documented pathways and resulting compounds are not extensively reported.

Incorporation into Complex Molecular Architectures and Pharmaceuticals

The incorporation of fluorine and fluorinated groups is a critical strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability. mdpi.com However, there is no readily available scientific literature that demonstrates the use of this compound as a starting material or intermediate in the synthesis of complex molecular architectures or active pharmaceutical ingredients. The synthesis of such molecules typically relies on more established fluorinated building blocks.

Role of this compound in Polymer Chemistry Research

The role of this compound in polymer chemistry is not well-established in the available scientific literature. The fields of fluoropolymer and elastomer research are extensive, but they primarily focus on the polymerization of unsaturated monomers.

As a Monomer Precursor for Specialty Fluoropolymers and Elastomers

Fluoropolymers and fluoroelastomers are typically synthesized through the polymerization of fluoroalkenes, such as vinylidene fluoride (VDF), tetrafluoroethylene (TFE), and hexafluoropropylene (HFP). 20.210.105 These monomers contain carbon-carbon double bonds that can undergo radical polymerization. This compound is a saturated alkane, meaning it lacks the double bond necessary to act as a monomer in conventional addition polymerization reactions. While it could potentially be chemically modified to create a polymerizable monomer, there is no significant body of research available that describes such a process or the properties of the resulting specialty fluoropolymers or elastomers.

Surface Modification of Polymeric Materials via Halogenation Reactions

Surface modification of polymers is a technique used to alter the surface properties of a material without changing its bulk characteristics. While methods like direct fluorination are employed to enhance properties such as chemical resistance, there is no specific research indicating the use of this compound as a reagent for surface modification of polymeric materials through halogenation reactions.

Research on this compound in Supercritical Fluid Technology

Supercritical fluids (SCFs), most commonly supercritical carbon dioxide (scCO₂), are utilized in a variety of industrial processes, including extraction, chemical reactions, and materials processing, due to their unique properties that are intermediate between those of a liquid and a gas. mdpi.comresearchgate.net A review of the current literature on supercritical fluid technology does not reveal any specific research or applications involving this compound. The research in this area tends to focus on the use of common SCFs like CO₂ and water, and their interaction with various solutes and materials, none of which include the subject compound. jeires.com

The Frontier of Fluorinated Chemistry: Exploring Niche Applications of this compound

While extensive research on the specific advanced applications of this compound is not widely available in publicly accessible literature, its unique molecular structure—characterized by a high degree of halogenation with both chlorine and fluorine atoms—positions it as a compound of potential interest in specialized areas of chemical synthesis and materials science. This article explores the theoretical and potential advanced applications of this compound based on the known properties of similar highly halogenated molecules.

Future Research Directions and Unresolved Challenges for 1,1,1,2,2,3 Hexachloro 3,3 Difluoropropane

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint

The synthesis of polychlorofluoroalkanes has traditionally relied on methods that are often energy-intensive and can generate hazardous byproducts. A significant future research direction lies in the development of green and sustainable synthetic pathways to 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane. This involves a departure from conventional practices towards methodologies that prioritize resource efficiency and minimize environmental impact. rsc.org

Future research in this area could focus on several key aspects:

Catalyst Development: The exploration of novel catalysts that can facilitate the selective chlorination and fluorination of propane (B168953) or its derivatives under milder reaction conditions is a primary objective. This could include the investigation of solid-acid catalysts, phase-transfer catalysts, or even biocatalytic approaches to enhance selectivity and reduce energy consumption.

Alternative Feedstocks: A move away from petroleum-based starting materials towards renewable feedstocks is a cornerstone of sustainable chemistry. researchgate.net Research could explore the feasibility of producing this compound from biomass-derived precursors, which would significantly lower its carbon footprint. nih.gov

Process Intensification: The development of continuous flow reactors and microreactor technologies could offer significant advantages in terms of heat and mass transfer, leading to improved reaction yields and selectivity. These technologies also allow for safer handling of potentially hazardous reagents.

Byproduct Valorization: A truly sustainable process considers the entire lifecycle of all materials involved. Research into the conversion of byproducts from the synthesis of this compound into valuable chemicals would contribute to a circular economy model. nih.govresearchgate.net

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Approach | Potential Advantages | Research Challenges |

|---|---|---|

| Novel Catalysis | Higher selectivity, lower energy input, easier product separation. | Catalyst deactivation, cost of novel catalysts, scalability. |

| Renewable Feedstocks | Reduced carbon footprint, less reliance on fossil fuels. | Complex conversion pathways, lower initial yields, feedstock variability. |

| Flow Chemistry | Enhanced safety, better process control, easier scale-up. | Initial investment in equipment, potential for clogging with solid byproducts. |

| Byproduct Valorization | Waste reduction, creation of additional value streams. | Identification of viable byproducts, development of efficient conversion processes. |

Elucidation of Complex Reaction Mechanisms at the Atomic and Molecular Levels

The presence of multiple halogen atoms on a short carbon chain makes the reaction mechanisms of this compound inherently complex. A deeper understanding of these mechanisms at a fundamental level is crucial for controlling reaction outcomes and designing more efficient synthetic processes. The halogenation of alkanes is known to proceed via free-radical chain reactions, but the interplay of different halogens on the same molecule adds layers of complexity. libretexts.orgmsu.edu

Future research should aim to:

Investigate Radical Intermediates: The identification and characterization of the radical intermediates formed during the synthesis or subsequent reactions of this compound are essential. This could be achieved through advanced spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy, coupled with computational studies.

Determine Reaction Kinetics and Thermodynamics: A thorough investigation of the kinetics and thermodynamics of the elementary steps involved in the formation and reactions of this compound will provide valuable insights into the factors that control product distribution. youtube.com

Understand Selectivity: A key challenge in the halogenation of alkanes is controlling the selectivity of the reaction. libretexts.org For a molecule like this compound, understanding the relative reactivity of the different C-H and C-C bonds towards radical attack is a significant unresolved issue.

Exploration of Advanced Computational Models for Predictive Chemistry and Materials Design

Computational chemistry offers a powerful toolkit for investigating the properties and reactivity of molecules without the need for extensive and costly experimental work. escholarship.org For a compound like this compound, where experimental data is scarce, computational modeling can play a pivotal role in guiding future research. nsf.gov

Key areas for computational exploration include:

Thermochemical and Physical Property Prediction: The use of quantum chemical methods, such as Density Functional Theory (DFT), can provide accurate predictions of key properties like bond dissociation energies, heats of formation, and vibrational frequencies. researchgate.netnsf.gov Group contribution methods and quantitative structure-activity relationships (QSARs) can also be developed to estimate a range of physical and chemical properties. researchgate.netnih.gov

Reaction Pathway Modeling: Computational models can be used to map out the potential energy surfaces of reactions involving this compound, helping to identify the most likely reaction pathways and transition states. This can aid in the design of more selective and efficient synthetic routes. nist.gov

Materials Design: By simulating the interactions of this compound with other molecules and surfaces, it may be possible to predict its suitability for various applications, such as in the design of new polymers or functional materials.

Table 2: Key Parameters for Computational Modeling of this compound

| Parameter | Computational Method | Importance |

|---|---|---|

| Molecular Geometry | DFT, ab initio methods | Foundation for all other property calculations. |

| Thermochemistry | G4, CBS-QB3 | Understanding reaction energetics and stability. |

| Reaction Barriers | Transition State Theory | Predicting reaction rates and mechanisms. |

| Spectroscopic Properties | TD-DFT | Aiding in experimental characterization. |

Discovery of Undiscovered Reactivity Patterns and Niche Research Applications

The unique arrangement of six chlorine atoms and two fluorine atoms on a propane backbone suggests that this compound may exhibit novel reactivity patterns. Alkanes are generally considered to be of low reactivity, but the high degree of halogenation in this molecule could open up new chemical transformations. numberanalytics.comlibretexts.orgyoutube.com

Future research could uncover:

Selective Dehalogenation: The development of methods for the selective removal of specific chlorine or fluorine atoms could provide access to a range of new functionalized building blocks for organic synthesis.

Functionalization Reactions: Despite its saturated nature, the high halogen content may activate the molecule towards certain types of functionalization reactions, a significant challenge in alkane chemistry. mdpi.comtechnion.ac.ilresearchgate.net

Precursor to Novel Materials: The unique properties conferred by fluorine, such as high thermal stability and chemical resistance, make fluorinated compounds valuable in materials science. numberanalytics.comnih.govyoutube.com this compound could serve as a precursor for the synthesis of novel fluoropolymers or other advanced materials with tailored properties.

Integration of this compound Research with Emerging Fields in Chemical Science and Engineering

The full potential of this compound research will be realized through its integration with other cutting-edge areas of science and engineering. The unique properties of fluorinated compounds have led to their use in a wide array of applications, from electronics to pharmaceuticals. man.ac.ukrsc.org

Potential areas for interdisciplinary research include:

Advanced Materials Science: The incorporation of this compound or its derivatives into polymer backbones could lead to the development of new materials with enhanced thermal stability, chemical resistance, and unique dielectric properties.

Environmental Science: Certain inert halocarbons have been used as tracers for ocean circulation. wikipedia.org The stability of this compound could make it a candidate for similar applications, although its environmental fate would need to be thoroughly investigated.

Supramolecular Chemistry: The polarized C-F and C-Cl bonds in the molecule could participate in non-covalent interactions, such as halogen bonding, which could be exploited in the design of self-assembling systems and crystal engineering. arxiv.orgacs.org

Q & A

Basic: What synthetic methodologies are commonly used to prepare 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane, and what catalysts are employed?

The synthesis typically involves halogen exchange reactions, such as dechlorofluorination of precursors like 1,1,1,2,2-pentafluoro-3,3-dichloropropane. Metal oxide catalysts (e.g., chromium-based catalysts) are critical for achieving selectivity in fluorination steps. Reaction conditions, including temperature (often 100–200°C) and hydrogen gas flow rates, must be optimized to prevent over-fluorination or incomplete substitution .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structure?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm fluorine and chlorine positioning.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile byproducts.

- Infrared (IR) Spectroscopy : Identifies functional groups via C-F and C-Cl stretching vibrations (e.g., 1100–1250 cm for C-F) .

Advanced: How do catalyst systems influence yield and selectivity in halogen exchange reactions?

Catalyst choice directly impacts reaction pathways. For example:

- Chromium(III) oxide : Enhances fluorination efficiency but may require co-catalysts to mitigate side reactions.

- Nickel-based catalysts : Improve hydrogenation steps but risk over-reduction.

Methodological optimization involves kinetic studies (e.g., varying catalyst loading and reaction time) and in situ spectroscopic monitoring to track intermediate formation .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling points)?

Discrepancies arise from measurement techniques (e.g., static vs. dynamic boiling point methods). To address this:

- Use NIST-calibrated equipment for phase-change studies.

- Cross-validate data with computational models (e.g., COSMO-RS for predicting vapor-liquid equilibria).

For example, NIST reports a boiling point of 469.90 K for a related compound, but deviations may occur due to impurities; rigorous purification (e.g., fractional distillation) is essential .

Basic: What stability considerations are critical when designing environmental exposure studies for this compound?

- Photolytic Stability : UV-Vis spectroscopy under controlled light exposure to assess degradation pathways.

- Hydrolytic Stability : Monitor hydrolysis rates at varying pH (e.g., 4–10) using HPLC to quantify breakdown products.

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C) .

Advanced: What experimental designs are recommended for kinetic studies of dechlorofluorination reactions?

- Batch Reactor Systems : Track reactant consumption via GC sampling at timed intervals.

- Isothermal Conditions : Maintain precise temperature control (±1°C) to isolate kinetic parameters.

- Variable Pressure Studies : Assess hydrogen partial pressure effects on reaction rate (e.g., 1–10 atm).

Data analysis should employ Arrhenius plots to derive activation energies and identify rate-limiting steps .

Basic: How does the compound’s molecular geometry influence its reactivity in substitution reactions?

The tetrahedral arrangement of chlorine and fluorine atoms at positions 1, 2, and 3 creates steric hindrance, slowing nucleophilic substitution. Computational modeling (e.g., DFT calculations) can predict reactive sites and guide synthetic modifications .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

- Stepwise Halogenation : Sequential addition of Cl and HF to control substitution patterns.

- Inert Atmosphere Processing : Reduces oxidative byproducts (e.g., using nitrogen or argon).

- Catalyst Regeneration : Periodic catalyst reactivation (e.g., calcination) to maintain activity .

Basic: What are the ecological implications of this compound’s persistence in aquatic systems?

While direct ecotoxicity data is limited, structural analogs suggest potential bioaccumulation. Researchers should:

- Conduct OECD 301 biodegradability tests under aerobic/anaerobic conditions.

- Use LC-MS to detect trace metabolites in simulated ecosystems .

Advanced: How can computational chemistry guide the design of derivatives with reduced environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.